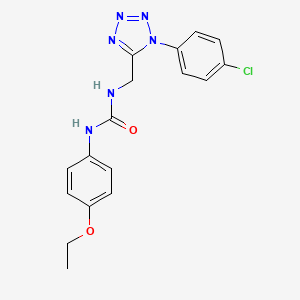

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea

Beschreibung

BenchChem offers high-quality 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O2/c1-2-26-15-9-5-13(6-10-15)20-17(25)19-11-16-21-22-23-24(16)14-7-3-12(18)4-8-14/h3-10H,2,11H2,1H3,(H2,19,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGGZSSXWJQDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound notable for its potential biological activity, particularly as an enzyme inhibitor and in anticancer applications. This compound contains a tetrazole ring, which is known for diverse biological activities, and phenyl groups that may enhance its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 346.75 g/mol

- Key Functional Groups : Tetrazole, urea, ethoxyphenyl

Enzyme Inhibition

Preliminary studies suggest that 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea may act as an inhibitor of carbonic anhydrases (CAs), enzymes that play critical roles in physiological processes such as CO transport and pH regulation. The specific inhibitory activity and mechanisms are still under investigation, but the tetrazole moiety is believed to interact with active sites of these enzymes, potentially leading to therapeutic applications in conditions where CA activity is dysregulated.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies have indicated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC) values for these cell lines are critical for assessing the potency of the compound. For instance, related compounds in the same class have shown IC values as low as 2.39 μM against A549 cells, suggesting that structural modifications can enhance activity .

The mechanism by which 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring and the phenyl groups are hypothesized to facilitate binding to these targets, leading to modulation of their activity. This modulation can result in various biological effects depending on the target pathway involved.

Table: Summary of Biological Activities

Case Study: Antiproliferative Activity

In a study evaluating a series of urea derivatives, 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea was included in a broader investigation into novel anticancer agents. The results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential for further development in this area. The study utilized MTT assays to determine IC values, providing quantitative measures of efficacy .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits several biological activities, making it a candidate for therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent. Compounds with similar structures have shown effective inhibition against pathogens like Mycobacterium tuberculosis .

- Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. Its unique structure allows it to interact with molecular targets involved in cancer progression .

- Enzyme Inhibition : It may act as an inhibitor of carbonic anhydrases (CAs), enzymes critical for physiological processes such as CO2 transport and pH regulation. The tetrazole moiety is believed to facilitate binding to these enzymes, leading to modulation of their activity .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

- Antimicrobial Studies : Research has shown that derivatives containing the tetrazole ring often demonstrate enhanced activity against various bacterial strains. For example, compounds similar in structure have exhibited significant antimicrobial properties against Staphylococcus aureus and other pathogenic bacteria .

- Cancer Research : Investigations into the anticancer properties have revealed that this compound can inhibit cell proliferation in specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Vorbereitungsmethoden

Tetrazole Ring Formation

The 1-(4-chlorophenyl)-1H-tetrazole moiety is typically synthesized via cycloaddition reactions between nitriles and sodium azide. For example:

Urea Linkage Construction

The urea bridge is formed via carbodiimide-mediated coupling or phosgene-based methods :

- Phosgene route : Reacting 4-ethoxyphenylamine with phosgene generates the corresponding isocyanate, which is then treated with the tetrazole-methylamine derivative to form the urea bond.

- Carbodiimide method : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 4-ethoxyaniline with 1-(4-chlorophenyl)-1H-tetrazole-5-methylcarboxylic acid.

Example reaction conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Tetrazole synthesis | NaN₃, NH₄Cl, DMF, 120°C, 12 h | 78% | |

| Urea formation | Phosgene, toluene, 0°C → RT, 6 h | 65% |

Modern Optimization Strategies

Solvent and Catalyst Screening

Recent patents highlight the use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates and yields. Catalytic amounts of triethylamine or DMAP improve urea bond formation efficiency.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for tetrazole cycloaddition from 12 hours to 30 minutes, achieving comparable yields (75–80%).

Critical Analysis of Methodologies

Challenges in Regioselectivity

The tetrazole ring exists in two tautomeric forms (1H- and 2H-), necessitating careful control of reaction pH and temperature to favor the 1H-regioisomer. Acidic conditions (pH 4–5) stabilize the desired 1-(4-chlorophenyl)-1H-tetrazole.

Side Reactions and Mitigation

- Isocyanate dimerization : Minimized by slow addition of phosgene at 0°C.

- Over-alkylation : Controlled stoichiometry (1:1 molar ratio of methylating agent to tetrazole) prevents di-substitution.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve >98% purity, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing phosgene with triphosgene reduces toxicity while maintaining yield (60–68%).

Waste Management

Neutralization of azide byproducts with Fe(NO₃)₃ ensures safe disposal, aligning with green chemistry principles.

Emerging Applications and Derivatives

While primarily investigated for herbicidal activity , analogs of this compound show promise in anticancer and antimicrobial research due to the urea scaffold’s bioisosteric versatility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea, and how can purity be optimized?

- Methodology: A multi-step synthesis approach is typical for urea-tetrazole hybrids. For example, coupling 1-(4-chlorophenyl)-1H-tetrazole-5-carboxylic acid with a methylamine intermediate, followed by reaction with 4-ethoxyphenyl isocyanate. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) can achieve >95% purity. Monitor reactions using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodology: Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve the tetrazole and urea moieties’ spatial arrangement (e.g., bond angles and torsion angles, as in –3 for analogous structures) .

- NMR/IR : Validate functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹ in IR; tetrazole proton signals at δ 8.5–9.5 ppm in ¹H NMR) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology: Conduct in vitro assays:

- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) per CLSI guidelines .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values .

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using esterase activity assays, referencing ’s protocols .

Advanced Research Questions

Q. How can mechanistic insights into its biological activity be obtained?

- Methodology:

- Molecular docking : Use software (AutoDock Vina) to model interactions with target proteins (e.g., carbonic anhydrase active sites, referencing ’s structural data) .

- Kinetic studies : Perform time-dependent inhibition assays (e.g., fluorescence quenching) to determine binding constants (Kᵢ) and mode of inhibition (competitive/non-competitive) .

- Metabolomics : LC-MS-based profiling to identify metabolic perturbations in treated cells .

Q. What experimental designs are recommended for studying its environmental fate?

- Methodology: Adapt ’s framework for environmental-chemical studies:

- Degradation kinetics : Simulate hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) to calculate half-lives .

- Soil/water partitioning : Use OECD 121 guideline (shake-flask method) to determine log Kₒc values .

- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays .

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodology:

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in urea groups) by acquiring spectra at 25°C and −40°C .

- DFT calculations : Optimize geometry (Gaussian 16, B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of aromatic protons .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different cell lines?

- Methodology:

- Dose-response validation : Repeat assays with stricter controls (e.g., ATP-based viability assays vs. MTT).

- Proteomic profiling : Identify cell line-specific expression of target proteins (e.g., CA isoforms) via Western blot .

- Solubility checks : Verify compound solubility in assay media using nephelometry; use co-solvents (DMSO ≤1%) if needed .

Q. What if crystallographic data conflicts with computational docking poses?

- Methodology:

- Ligand strain energy analysis : Compare crystallographic ligand conformation with docking-predicted poses using PyMol .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER) to assess stability of docking poses in solvated systems .

Methodological Resources

- Structural analysis : Refer to Acta Crystallographica protocols for single-crystal XRD (e.g., –3, 6) .

- Environmental studies : Follow ’s long-term experimental design for abiotic/biotic transformation studies .

- Synthesis optimization : Use ’s NaBH₄ reduction and recrystallization techniques for analogous urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.